molecular formula C12H10ClN3O B11975545 N'-((2-Chloro-3-quinolinyl)methylene)acetohydrazide

N'-((2-Chloro-3-quinolinyl)methylene)acetohydrazide

Katalognummer: B11975545
Molekulargewicht: 247.68 g/mol
InChI-Schlüssel: JUFVIRDOVPTZKC-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarboxaldehyde and acetohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring and acetohydrazide group allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of the acetohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H10ClN3O

Molekulargewicht

247.68 g/mol

IUPAC-Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H10ClN3O/c1-8(17)16-14-7-10-6-9-4-2-3-5-11(9)15-12(10)13/h2-7H,1H3,(H,16,17)/b14-7+

InChI-Schlüssel

JUFVIRDOVPTZKC-VGOFMYFVSA-N

Isomerische SMILES

CC(=O)N/N=C/C1=CC2=CC=CC=C2N=C1Cl

Kanonische SMILES

CC(=O)NN=CC1=CC2=CC=CC=C2N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.